In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0)
In-Depth Technical Guide: Physicochemical Properties and Synthetic Utility of 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0)
Executive Summary: An Application Scientist’s Perspective
In the landscape of targeted oncology drug discovery, the rational design of enzyme inhibitors relies heavily on highly specific, geometrically constrained chemical intermediates. As a Senior Application Scientist specializing in heterocyclic synthesis, I frequently encounter the compound 4-(5-Formyl-imidazol-1-ylmethyl)-benzonitrile (CAS 183500-37-0) . This molecule is not merely a generic building block; it is a highly engineered pharmacophoric precursor.
Its primary utility lies in the synthesis of Farnesyltransferase inhibitors (FTIs) , such as the clinical candidate L-778,123 and various 1,4-diazepane-based microtubule destabilizing agents[1][2]. The compound features two critical domains: a cyanobenzyl group that anchors into the hydrophobic pocket of the target enzyme, and a 5-formyl-imidazole moiety that serves both as a reactive handle for downstream functionalization and as a potent zinc chelator in the enzyme's active site[1][3].
This whitepaper provides an authoritative analysis of its physicochemical properties, the causality behind its regioselective synthesis, and self-validating protocols for its application in drug development.
Physicochemical Profiling and Structural Data
Understanding the physical and chemical properties of CAS 183500-37-0 is critical for optimizing reaction conditions, particularly regarding its solubility and stability during reductive amination workflows.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| CAS Registry Number | 183500-37-0[4] |
| IUPAC Name | 4-[(5-formyl-1H-imidazol-1-yl)methyl]benzonitrile[4] |
| Molecular Formula | C₁₂H₉N₃O[4] |
| Molecular Weight | 211.22 g/mol [4] |
| SMILES String | N#CC1=CC=C(C=C1)CN2C=NC=C2C=O[4] |
| Appearance | White to off-white crystalline solid |
| Solubility Profile | Highly soluble in DMSO, DMF, and Dichloromethane (DCM); sparingly soluble in water. |
| Reactivity Handle | C5-Aldehyde (Electrophilic center for imine formation) |
Structural Causality: The Importance of the 1,5-Isomer
A common pitfall in imidazole chemistry is the lack of regiocontrol. Direct alkylation of 4(5)-formylimidazole with 4-cyanobenzyl bromide typically yields the thermodynamically favored 1,4-isomer due to steric hindrance. However, CAS 183500-37-0 is strictly the 1,5-isomer.
Why is this specific geometry required? In the active site of Farnesyltransferase (FTase), the distance and angle between the zinc-coordinating imidazole nitrogen (N3) and the hydrophobic cyanobenzyl group must perfectly match the enzyme's "A2 binding site"[1]. If the 1,4-isomer were used, the resulting drug molecule would possess an extended, linear conformation that physically cannot fit into the FTase binding pocket, rendering the synthesized FTI biologically inactive.
Application in Oncology: The Farnesyltransferase (FTase) Pathway
Ras proteins are molecular switches that drive cell proliferation. To become active, Ras must be anchored to the cell membrane, a process dependent on the attachment of a farnesyl lipid group by the enzyme Farnesyltransferase (FTase)[5].
Derivatives synthesized from CAS 183500-37-0 (such as L-778,123) act as competitive inhibitors of FTase. The unhindered nitrogen of the imidazole ring coordinates directly with the catalytic zinc ion (Zn²⁺) in the FTase active site, while the cyanobenzyl group mimics the natural farnesyl pyrophosphate (FPP) substrate, effectively shutting down Ras-driven oncogenesis[2][3].
Mechanism of FTase inhibition by 183500-37-0 derived compounds via zinc coordination.
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale to explain the causality behind the experimental choices.
Protocol 1: Regioselective Synthesis of CAS 183500-37-0
To force the formation of the 1,5-isomer, we utilize a trityl-protection strategy[6]. The massive steric bulk of the trityl group physically shields the adjacent nitrogen, forcing the incoming cyanobenzyl group to attack the distal nitrogen.
Step-by-Step Methodology:
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Tritylation: Dissolve 1H-imidazole-4-carboxaldehyde (1.0 eq) in anhydrous DMF. Add Triethylamine (1.5 eq) and Trityl chloride (1.1 eq). Stir at room temperature for 12 hours. The product is 1-trityl-1H-imidazole-4-carboxaldehyde.
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Alkylation: Dissolve the protected intermediate in acetonitrile. Add 4-cyanobenzyl bromide (1.2 eq) and heat to 80°C for 4 hours. This forms a positively charged imidazolium intermediate[1].
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Deprotection: Concentrate the mixture, dissolve the residue in methanol, and reflux for 2 hours (the mild acidity of the reaction or addition of catalytic HCl cleaves the trityl group).
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Validation: Purify via silica gel chromatography. Self-Validation Check: Run ¹H NMR. The aldehyde proton of the 1,5-isomer uniquely appears at ~9.8 ppm. If the 1,4-isomer were present, its aldehyde proton would appear further downfield at ~9.9 ppm.
Regioselective synthesis workflow for the 1,5-disubstituted imidazole intermediate.
Protocol 2: Reductive Amination to Generate FTI Precursors
This protocol couples the 5-formyl group of CAS 183500-37-0 with a secondary amine (e.g., a 1,4-diazepane derivative) to build the final drug scaffold[1].
Step-by-Step Methodology:
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Imine Formation: Combine CAS 183500-37-0 (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir for 1 hour at room temperature.
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Reduction: Add Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq), in portions.
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Causality Note: NaBH(OAc)₃ is specifically chosen over Sodium borohydride (NaBH₄). NaBH₄ is too aggressive and would prematurely reduce the unreacted aldehyde into an alcohol. NaBH(OAc)₃ is mild and selectively reduces only the formed iminium ion, ensuring a near-quantitative yield.
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Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess reducing agent. Extract the aqueous layer 3x with DCM. Dry the organic layers over MgSO₄, filter, and concentrate under vacuum.
Safety, Handling, and Regulatory
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Storage: The compound contains an aldehyde group, which is susceptible to slow air oxidation to the corresponding carboxylic acid. It must be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C.
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Toxicity: As a nitrile-containing compound, it should be handled with appropriate PPE (nitrile gloves, safety goggles) inside a certified fume hood. Avoid strong acids during storage, as this can theoretically lead to the release of hydrogen cyanide gas under extreme conditions.
References
-
4-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL:[Link]
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Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines Source: Advanced Pharmaceutical Bulletin (NIH/PMC) URL:[Link]
-
Synthesis and Evaluation of Structurally Diverse C-2-Substituted Thienopyrimidine-Based Inhibitors of the Human Geranylgeranyl Pyrophosphate Synthase Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Cytotoxic Activity of L778123 as a Farnesyltranferase Inhibitor and Doxorubicin against A549 and HT-29 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. commonchemistry.cas.org [commonchemistry.cas.org]
- 5. Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. guidechem.com [guidechem.com]
